Mafosfamide

Vue d'ensemble

Description

Mafosfamide is an oxazaphosphorine alkylating agent, structurally similar to cyclophosphamide. It is primarily investigated for its potential as a chemotherapeutic agent. Unlike cyclophosphamide, this compound does not require hepatic activation to generate its active metabolite, making it potentially useful for intrathecal treatment of neoplastic meningitis .

Méthodes De Préparation

Mafosfamide is synthesized as a preactivated cyclophosphamide analog. The synthetic route involves the formation of a chemically stable 4-thioethane sulfonic acid salt of 4-hydroxy-cyclophosphamide . The preparation method includes dissolving the compound in dimethyl sulfoxide (DMSO) and other solvents to achieve the desired concentration for experimental use .

Analyse Des Réactions Chimiques

Mafosfamide undergoes several types of chemical reactions, primarily involving alkylation. The compound alkylates DNA, forming DNA cross-links and inhibiting DNA synthesis . Common reagents used in these reactions include dimethyl sulfoxide (DMSO) and other solvents. The major products formed from these reactions are phosphoramide mustard and acrolein .

Applications De Recherche Scientifique

Mafosfamide has been extensively studied for its anticancer properties. It has shown efficacy in preclinical and clinical trials for treating various types of cancer, including lymphoma, leukemia, and brain tumors . Additionally, this compound has been used in research to enhance immune responses against chronic hepatitis B virus (HBV) by depleting regulatory T cells . Its ability to alkylate DNA makes it a valuable tool in cancer research and therapy.

Mécanisme D'action

Mafosfamide exerts its effects through its reactive alkylating agents, phosphoramide mustard and acrolein . These metabolites interact with DNA, forming cross-links that inhibit DNA synthesis and lead to cell death. The compound is metabolized by cytochrome P450 into 4-hydroxycyclophosphamide, which is then converted into aldophosphamide. Aldophosphamide yields the cytotoxic metabolites phosphoramide mustard and acrolein .

Comparaison Avec Des Composés Similaires

Mafosfamide is similar to other oxazaphosphorine compounds such as cyclophosphamide and ifosfamide . unlike cyclophosphamide, this compound does not require hepatic activation, making it more suitable for certain therapeutic applications . Cyclophosphamide and ifosfamide are also alkylating agents used in cancer treatment, but they have different activation pathways and toxicity profiles .

Similar Compounds::- Cyclophosphamide

- Ifosfamide

- Trofosfamide

This compound’s unique property of not requiring hepatic activation distinguishes it from these similar compounds, potentially offering advantages in specific clinical scenarios .

Propriétés

Numéro CAS |

88859-04-5 |

|---|---|

Formule moléculaire |

C9H19Cl2N2O5PS2 |

Poids moléculaire |

401.3 g/mol |

Nom IUPAC |

2-[[(2S,4S)-2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-yl]sulfanyl]ethanesulfonic acid |

InChI |

InChI=1S/C9H19Cl2N2O5PS2/c10-2-4-13(5-3-11)19(14)12-9(1-6-18-19)20-7-8-21(15,16)17/h9H,1-8H2,(H,12,14)(H,15,16,17)/t9-,19-/m0/s1 |

Clé InChI |

PBUUPFTVAPUWDE-UGZDLDLSSA-N |

SMILES |

C1COP(=O)(NC1SCCS(=O)(=O)O)N(CCCl)CCCl |

SMILES isomérique |

C1CO[P@@](=O)(N[C@H]1SCCS(=O)(=O)O)N(CCCl)CCCl |

SMILES canonique |

C1COP(=O)(NC1SCCS(=O)(=O)O)N(CCCl)CCCl |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>5 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Z-7557; Z7557; Z 7557; Mafosfamide |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

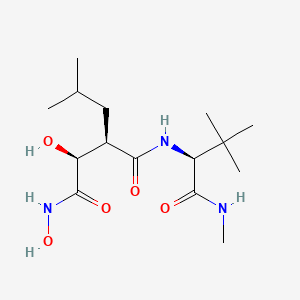

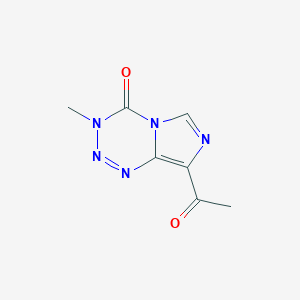

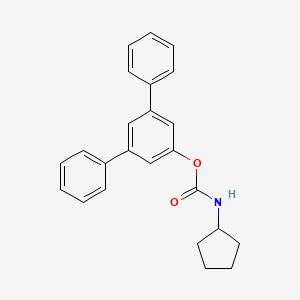

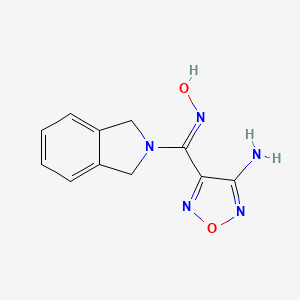

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4R,7R,7aR,12bS)-3-(cyclopropylmethyl)-9-hydroxy-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]-3-iodobenzamide](/img/structure/B1193040.png)